
4-iodo-5-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-5-methyloxolan-2-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. The presence of iodine and a methyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methyloxolan-2-one can be achieved through several methods. One common approach involves the iodination of a precursor furan compound. This can be done using iodine and a suitable oxidizing agent under controlled conditions. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale iodination and methylation processes. These processes would need to be optimized for yield, purity, and cost-effectiveness. Safety measures would also be crucial due to the handling of iodine and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
4-iodo-5-methyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the iodine atom or to modify the furan ring.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce an azide or thiol group.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: It could serve as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound might be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-iodo-5-methyloxolan-2-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The iodine atom and the furan ring may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Dihydro-4-iodofuran-2(3H)-one: Similar structure but lacks the methyl group.
Dihydro-5-methylfuran-2(3H)-one: Similar structure but lacks the iodine atom.
4-Iodo-5-methylfuran-2(3H)-one: Similar structure but not fully hydrogenated.
Uniqueness
4-iodo-5-methyloxolan-2-one is unique due to the presence of both the iodine atom and the methyl group
Propiedades
Número CAS |
18152-73-3 |
|---|---|
Fórmula molecular |
C5H7IO2 |
Peso molecular |
226.01 g/mol |
Nombre IUPAC |
4-iodo-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c1-3-4(6)2-5(7)8-3/h3-4H,2H2,1H3 |
Clave InChI |
FTDKROIGAJDVCT-UHFFFAOYSA-N |
SMILES |
CC1C(CC(=O)O1)I |
SMILES canónico |
CC1C(CC(=O)O1)I |
Key on ui other cas no. |
18152-73-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![bis-(Ethylenediamine)copper bis[dicyanoaurate]](/img/structure/B98983.png)











